molecular formula C11H21Br B136251 2-Bromoundec-1-ene CAS No. 145732-28-1

2-Bromoundec-1-ene

Cat. No.: B136251
CAS No.: 145732-28-1
M. Wt: 233.19 g/mol
InChI Key: GLDIDTBEPMDSNJ-UHFFFAOYSA-N
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Description

2-Bromoundec-1-ene is an organic compound with the molecular formula C11H21Br. It is a halogenated hydrocarbon, specifically a brominated alkene. This compound is characterized by the presence of a bromine atom attached to the second carbon of an undecene chain. It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

2-Bromoundec-1-ene is a brominated compound that primarily targets the synthesis of novel bipolar phospholipids . These phospholipids play a crucial role in forming the lipid bilayer of cell membranes, providing a barrier that marks the boundaries of a cell and controls the movement of substances in and out of the cell .

Mode of Action

The mode of action of this compound involves its interaction with ω-functionalised halogenoalkanes . The Grignard reagent from 11-bromoundec-1-ene undergoes copper-catalysed coupling with these halogenoalkanes of different chain lengths to provide long-chain ω-substituted alkenes . This reaction is key to the synthesis of novel bipolar phospholipids .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of bipolar phospholipids . The compound’s interaction with ω-functionalised halogenoalkanes results in the production of long-chain ω-substituted alkenes . These functionalised alkenes are suitable building blocks for the direct synthesis of bipolar phospholipids with different head groups .

Pharmacokinetics

Like other brominated compounds, its bioavailability and pharmacokinetic properties may be influenced by factors such as its chemical structure and the reaction conditions.

Result of Action

The result of this compound’s action is the production of long-chain ω-substituted alkenes . These alkenes serve as building blocks for the synthesis of novel bipolar phospholipids . These phospholipids are essential components of cell membranes, influencing cell function and integrity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, including temperature and the presence of other reactants, can affect the compound’s efficacy in synthesizing long-chain ω-substituted alkenes . Additionally, the stability of this compound may be affected by factors such as pH and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoundec-1-ene can be synthesized through several methods. One common approach involves the bromination of undec-1-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a solution of undec-1-ene under controlled conditions to ensure high yield and purity. The product is then separated and purified using industrial distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoundec-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the undecene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form undec-1-yne.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.

    Elimination: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at low temperatures.

Major Products:

    Substitution: 2-Hydroxyundec-1-ene, 2-Cyanoundec-1-ene.

    Addition: 2,3-Dibromoundecane, Undecane.

    Elimination: Undec-1-yne.

Scientific Research Applications

2-Bromoundec-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals, surfactants, and lubricants.

Comparison with Similar Compounds

2-Bromoundec-1-ene can be compared with other similar compounds such as:

    1-Bromo-10-undecene: Similar structure but with the bromine atom at the terminal position.

    10-Bromo-1-decene: Shorter chain length with the bromine atom at the terminal position.

    8-Bromo-1-octene: Even shorter chain length with the bromine atom at the terminal position.

Uniqueness: this compound is unique due to the position of the bromine atom on the second carbon, which influences its reactivity and the types of reactions it can undergo. This positional difference makes it a valuable intermediate for specific synthetic applications that require selective reactivity.

Properties

IUPAC Name

2-bromoundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDIDTBEPMDSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373769
Record name 2-bromoundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145732-28-1
Record name 2-bromoundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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